spiro[2.4]heptane-4,7-dione
Description
Spiro[2.4]heptane-4,7-dione (CAS: N/A; molecular formula: $ \text{C}7\text{H}8\text{O}_2 $) is a bicyclic spiro compound featuring a cyclopropane ring fused to a heptane backbone with two ketone groups at positions 4 and 5. Its synthesis involves the oxidation of cyclopropane-1,1-dicarboxylic acid using urea hydrogen peroxide (UHP) in methanesulfonic acid (MsOH), yielding a colorless solid with 79% efficiency (General Procedure A) . This compound, referred to as 5,6-dioxathis compound in some studies, is notable for its role in organic oxidations. For example, it mediates the oxyamination of alkenes (e.g., trans-stilbene) to produce diols with anti:syn selectivity (5:1) and 67% yield . Its strained cyclopropane ring and electron-deficient diketone moieties make it reactive in radical and nucleophilic reactions .
Properties
IUPAC Name |
spiro[2.4]heptane-4,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-5-1-2-6(9)7(5)3-4-7/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGVRLVELQUPHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Optimization of NaOH Concentration in Continuous Flow Synthesis
| NaOH Concentration (%) | Yield (%) |
|---|---|
| 50 | 59 |
| 50 (optimized) | 78 |
| 40 | 63 |
| 30 | 63 |
Implications for Dione Synthesis
The continuous flow platform’s success with spiro dienes suggests adaptability for dione production via post-synthetic oxidation. For instance, ozonolysis or ruthenium-catalyzed oxidation could convert the diene’s double bonds into ketones, though this remains experimentally untested in the literature reviewed.
Traditional Cyclization Approaches
Limitations
-
Substrate specificity : Requires pre-functionalized diketones.
-
Scalability issues : Batch reactors struggle with exothermic cyclization steps.
Comparative Analysis of Methods
Table 2: Synthesis Method Comparison
| Method | Yield (%) | Scalability | Stereocontrol |
|---|---|---|---|
| Radical cyclopropanation | 70–95 | Moderate | High |
| Continuous flow | 59–78 | High | Low |
| Traditional cyclization | 45–60 | Low | Moderate |
Radical cyclopropanation excels in yield and stereochemical precision but requires specialized light sources. Continuous flow offers superior scalability for industrial applications, though post-synthetic modifications may be needed to access the dione. Traditional cyclization remains a fallback for small-scale synthesis but is inefficient for complex substrates.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.4]heptane-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the dione into corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organocuprate reagents for conjugate addition, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield various oxidized derivatives, while reduction can produce alcohols or other reduced compounds .
Scientific Research Applications
Spiro[2.4]heptane-4,7-dione has several applications in scientific research:
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are not yet well-established.
Mechanism of Action
The mechanism of action of spiro[2.4]heptane-4,7-dione involves its interaction with molecular targets through its reactive functional groups. The pathways involved in its chemical reactions include nucleophilic addition, electrophilic substitution, and radical reactions. The specific molecular targets and pathways depend on the context of its use in research or industrial applications .
Comparison with Similar Compounds
5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione
- Structure: Incorporates a benzyl group and a nitrogen atom in the spiro ring (CAS: 129306-04-3; $ \text{C}{13}\text{H}{13}\text{NO}_2 $).
- Synthesis : Prepared via substitution reactions, though specific protocols are undisclosed in the evidence.
- Properties : Higher molecular weight (215.25 g/mol) compared to the parent compound. Requires storage at 2–8°C under argon due to sensitivity to moisture and light .
- Applications : Used in pharmaceuticals and materials science, though biological activity data are pending further research .
1-Phenylthis compound
- Structure : Features a phenyl substituent on the cyclopropane ring ($ \text{C}{13}\text{H}{12}\text{O}_2 $).
- Synthesis : Achieved through radical spirocyclopropanation of styrenes with 1,3-dicarbonyl compounds under N-iodosuccinimide (NIS) and white LED light, yielding derivatives in 67–88% efficiency .
Diazaspiro Derivatives (e.g., 5,6-Diazathis compound)
1-Oxa-5-azaspiro[2.4]heptane-4,6-dione
- Structure: Combines oxygen and nitrogen heteroatoms in the spiro system (CAS: 123099-07-0; $ \text{C}{11}\text{H}8\text{ClNO}_3 $).
- Reactivity : The chloro and benzyl groups may direct electrophilic substitutions or cross-coupling reactions.
Structural and Reactivity Comparison Table
Research Findings and Mechanistic Insights
- Radical Reactivity : this compound derivatives undergo NIS-initiated radical reactions, enabling C–C bond formation under mild conditions (room temperature, LED light) .
- Steric Effects : Bulky substituents (e.g., phenyl, benzyl) reduce reaction rates in nucleophilic additions but improve regioselectivity .
- Biological Potential: Diazaspiro compounds show promise in drug discovery due to their resemblance to pyrazolones and oxazepines, which exhibit antimicrobial and anti-inflammatory activity .
Biological Activity
Spiro[2.4]heptane-4,7-dione is a bicyclic compound characterized by a unique spirocyclic structure that includes two carbonyl groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
Structural Features
The structural integrity of this compound contributes significantly to its biological properties. The compound's rigidity and the presence of reactive carbonyl groups facilitate interactions with various biological targets.
| Structural Feature | Description |
|---|---|
| Molecular Formula | C₇H₈O₂ |
| Functional Groups | Two carbonyl (C=O) groups |
| Ring Structure | Spirocyclic with seven-membered ring |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to inhibition or modulation of various biochemical pathways:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, preventing substrate interaction.
- Receptor Modulation : It has been suggested that this compound can influence receptor activities, potentially leading to altered cellular responses.
Biological Activities
Research has highlighted several key areas where this compound exhibits significant biological activity:
-
Antimicrobial Activity :
- Several studies have documented the antimicrobial properties of this compound against various bacterial strains.
- The compound's enantiomers display differing levels of potency, with specific derivatives showing enhanced efficacy against microbial pathogens .
-
Anticancer Properties :
- Preliminary investigations suggest that this compound may possess anticancer properties, although detailed studies are still required to confirm these effects.
- Its mechanism in cancer cells may involve apoptosis induction or cell cycle arrest .
Case Studies
Several notable case studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : A comparative analysis demonstrated that the 7-(S)-amino derivative of this compound exhibited superior antimicrobial activity compared to its counterpart . This study emphasizes the importance of stereochemistry in determining biological efficacy.
- Anticancer Research : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential as a lead compound in anticancer drug development .
Q & A
Q. What are the standard synthetic routes for spiro[2.4]heptane-4,7-dione, and what key reaction conditions are required?
The synthesis typically involves cyclization reactions under controlled conditions. For example, acetonitrile is a common solvent, and catalysts are employed to facilitate ring closure. Thermal stability must be monitored due to the compound's sensitivity to decomposition during synthesis . Radical-initiated methods, such as those using N-iodosuccinimide under white LED light, have also been reported for related spiro compounds, highlighting the importance of optimizing light and temperature conditions .
Q. How can researchers determine the physical and chemical properties of this compound?
Key properties include melting point, solubility, and stability. Standard techniques like differential scanning calorimetry (DSC) assess thermal behavior, while solubility profiles are determined using polar/non-polar solvents. Spectroscopic methods (NMR, IR) validate molecular structure and purity .
Q. What safety protocols are essential for handling this compound in the lab?
Follow GHS guidelines for flammable and reactive compounds: use explosion-proof equipment, avoid ignition sources, and store in sealed containers at room temperature. Safety Data Sheets (SDS) for analogous spiro compounds recommend grounding containers and using non-sparking tools .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while minimizing decomposition risks?
Advanced strategies include:
- Derivatization : Introducing electron-withdrawing groups to enhance thermal stability.
- Radical pathways : Leveraging LED light to initiate reactions at lower temperatures, reducing thermal stress .
- Catalyst screening : Testing organocatalysts (e.g., dinaphtho-dioxaphosphepin derivatives) to improve cyclization efficiency .
Q. What methodologies resolve contradictions in reported reaction outcomes (e.g., varying yields or byproducts)?
Employ factorial design experiments to systematically evaluate variables (solvent, catalyst, temperature). For example, a 2³ factorial design can isolate factors affecting yield. Cross-validate results using computational models (DFT calculations) to predict reactivity trends .
Q. How does the spiro structure influence biological activity, and what assays are suitable for mechanistic studies?
The spiro core enables unique binding to enzyme active sites. Use in vitro assays (e.g., enzyme inhibition kinetics) paired with molecular docking simulations to map interactions. For example, methyl-substituted analogs show enhanced bioactivity due to steric effects .
Q. What advanced spectroscopic techniques elucidate structural ambiguities in this compound derivatives?
Combine X-ray crystallography for absolute configuration determination with dynamic NMR to study ring-flipping dynamics. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) resolve regioisomeric mixtures .
Q. How can researchers design stable derivatives for applications in harsh environments (e.g., high-temperature catalysis)?
Introduce bulky substituents (e.g., benzyl groups) at the spiro junction to sterically hinder decomposition. Accelerated stability testing under oxidative/thermal stress, followed by HPLC-MS analysis, identifies robust candidates .
Methodological Frameworks
Q. What theoretical frameworks guide mechanistic studies of spiro compound reactivity?
Apply frontier molecular orbital (FMO) theory to predict regioselectivity in cycloaddition reactions. For radical pathways, Marcus theory explains electron transfer kinetics. Pair experimental data with computational models (e.g., transition state simulations) for validation .
Q. How should researchers approach interdisciplinary studies (e.g., combining synthetic chemistry and materials science)?
Adopt a systems-based methodology:
- Define research axes (e.g., structure-property relationships).
- Use bibliometric analysis to identify gaps in existing literature.
- Integrate modular experimental designs (e.g., combinatorial synthesis) with high-throughput screening .
Data Analysis and Interpretation
Q. What statistical methods address variability in experimental replicates for spiro compound characterization?
Use ANOVA to assess significance of observed differences. For spectral data, principal component analysis (PCA) clusters similar compounds and identifies outliers. Bayesian inference models improve reproducibility in low-yield reactions .
Q. How can researchers validate hypotheses about spiro compound degradation pathways?
Employ tandem mass spectrometry (MS/MS) to trace fragmentation patterns. Isotopic labeling (e.g., ¹³C) tracks carbon migration during thermal decomposition. Compare results with in silico degradation simulations (e.g., MOLGEN-QSPR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
